molecular formula C17H18O2 B173183 3,5-Dihydroxy-4-isopropylstilbene CAS No. 115781-08-3

3,5-Dihydroxy-4-isopropylstilbene

Cat. No.: B173183
CAS No.: 115781-08-3
M. Wt: 254.32 g/mol
InChI Key: ZISJNXNHJRQYJO-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-4-isopropylstilbene is a complex organic compound with a unique structure that includes a benzene ring substituted with hydroxyl groups, an isopropyl group, and a styrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxy-4-isopropylstilbene can be achieved through several synthetic routes. One common method involves the alkylation of 1,3-benzenediol with isopropyl bromide in the presence of a base such as potassium carbonate. This reaction typically occurs under reflux conditions in an organic solvent like acetone. The resulting intermediate is then subjected to a Heck reaction with styrene in the presence of a palladium catalyst to introduce the phenylethenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxy-4-isopropylstilbene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,5-Dihydroxy-4-isopropylstilbene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 3,5-Dihydroxy-4-isopropylstilbene involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.

    Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenediol, 2-(1-methylethyl)-: Lacks the phenylethenyl group.

    1,3-Benzenediol, 5-(2-phenylethenyl)-: Lacks the isopropyl group.

    1,3-Benzenediol, 2-(1-methylethyl)-4-(2-phenylethenyl)-: Different substitution pattern on the benzene ring.

Uniqueness

3,5-Dihydroxy-4-isopropylstilbene is unique due to the presence of both the isopropyl and phenylethenyl groups, which confer distinct chemical and biological properties

Biological Activity

3,5-Dihydroxy-4-isopropylstilbene (DHPS) is a compound known for its diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of DHPS, supported by case studies and data tables.

This compound is a synthetic stilbene derivative. The compound can be prepared through various chemical synthesis methods, which allow for the production of nanoemulsions that enhance its stability and bioavailability. A recent study demonstrated that a nanoemulsion formulation significantly improved the transdermal release of DHPS, increasing the release rate from 8.02 µg·cm2^{-2} to 273.15 µg·cm2^{-2} .

Antibacterial and Antifungal Properties

DHPS exhibits notable antibacterial and antifungal activities. It has been identified as an effective agent against various pathogens, including Demodex mites, which are implicated in skin conditions such as rosacea. In clinical cases, treatment with DHPS resulted in a marked reduction in mite density and improvement in rosacea symptoms after four weeks of topical application . Furthermore, DHPS has shown strong fungicidal activity against several fungi, making it a promising candidate for treating fungal infections .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in studies focusing on skin diseases. DHPS has been used in clinical trials for inflammatory skin conditions like psoriasis and atopic dermatitis. It has demonstrated efficacy with minimal side effects compared to traditional treatments .

Antioxidant and Anticancer Activities

Research indicates that DHPS possesses significant antioxidant properties, contributing to its anticancer potential. It has been reported to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and modulation of cell signaling pathways .

Case Studies

  • Treatment of Rosacea : A 76-year-old male patient with chronic rosacea was treated with a 0.75% DHPS cream twice daily for four weeks. The treatment led to a significant decrease in Demodex mite density and substantial improvement in clinical symptoms .
  • Psoriasis Management : In another clinical trial involving patients with psoriasis, DHPS showed superior efficacy compared to conventional therapies. Patients treated with DHPS exhibited higher rates of achieving PASI 75 (a measure of psoriasis severity) than those receiving standard treatments .

Data Tables

Biological Activity Effectiveness Study Reference
AntibacterialEffective against Demodex mites
AntifungalStrong activity against multiple fungi
Anti-inflammatoryEfficacy in psoriasis and dermatitis
AntioxidantSignificant free radical scavenging
AnticancerInhibits cancer cell proliferation

Properties

IUPAC Name

5-(2-phenylethenyl)-2-propan-2-ylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-12(2)17-15(18)10-14(11-16(17)19)9-8-13-6-4-3-5-7-13/h3-12,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISJNXNHJRQYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the crude 1-(3,5-dimethoxy-4-i-propylphenyl)-2-phenylethene (18.07 g) in dry CH2Cl2 (100 mL) at −78° C. under N2 was added BBr3 (5.2 mL, 55 mmol) dropwise. After the reaction was stirred at −78° C. for 1 h, the temperature was allowed to rise to room temperature and the reaction mixture was stirred at room temperature for 2 days. Water was added to quench the reaction, followed by 20% NaOH to adjust pH>12. The organic layer was removed and the aqueous layer was washed with hexane (2×100 mL). The aqueous layer was acidified with 6N HCl to pH 1 and extracted with ether (3×200 mL). The organic layer was separated and washed with water (50 mL) and brine (50 mL) and dried over anhydrous Na2SO4. Evaporation of ether gave a red syrup. Recrystallization with chloroform yielded pure stilbene product 20B (6.92 g) as a white crystal. The mother liquid was concentrated and the residue was recrystallized once more to afford an additional 2.5 g of 20B (total 9.42 g, 67.7% over two steps). 1HNMR (CDCl3, ppm): δ 1.38 (d, J=7.3 Hz, 6H), 3.46 (hept., J=7.3 Hz, 1H), 4.80 (s, 2H), 6.50 (s, 2H), 6.92 (d, J=17.2 Hz, 1H), 6.97 (d, J=17.2 Hz, 1H), 7.25 (m, 1H), 7.34 (m, 2H), 7.52 (m, 2H).
Name
1-(3,5-dimethoxy-4-i-propylphenyl)-2-phenylethene
Quantity
18.07 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
67.7%

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